2,6-Dimethylphenol-d9 (Major)

Overview

Description

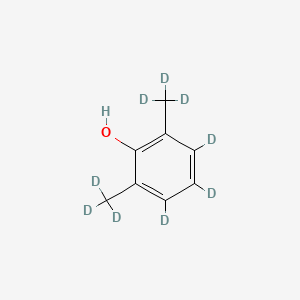

2,6-Dimethylphenol-d9 (Major) is a deuterated form of 2,6-dimethylphenol, also known as 2,6-xylenol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The molecular formula of 2,6-Dimethylphenol-d9 is C8HD9O, and it has a molecular weight of 131.22 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling.

Preparation Methods

The synthesis of 2,6-Dimethylphenol-d9 involves the incorporation of deuterium into the 2,6-dimethylphenol molecule. One common method for preparing deuterated compounds is through the use of deuterated reagents or solvents during the synthesis process. For example, deuterated water (D2O) or deuterated acids can be used to introduce deuterium atoms into the target molecule. The specific synthetic routes and reaction conditions for 2,6-Dimethylphenol-d9 can vary, but they generally involve the use of deuterated starting materials and controlled reaction environments to ensure the incorporation of deuterium.

Chemical Reactions Analysis

2,6-Dimethylphenol-d9 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: 2,6-Dimethylphenol-d9 can be oxidized to form corresponding quinones or other oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert 2,6-Dimethylphenol-d9 to its corresponding alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

Substitution: The phenolic hydroxyl group in 2,6-Dimethylphenol-d9 can undergo substitution reactions, such as alkylation or acylation, to form various derivatives.

Scientific Research Applications

2,6-Dimethylphenol-d9 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and molecular interactions. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing phenolic moieties.

Industry: Applied in the synthesis of deuterated polymers and materials for specialized applications

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenol-d9 is primarily related to its role as a labeled compound in research studies. The deuterium atoms in the molecule provide a distinct isotopic signature that can be detected using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows researchers to track the compound’s behavior and interactions in different environments. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted .

Comparison with Similar Compounds

2,6-Dimethylphenol-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

2,6-Dimethylphenol: The non-deuterated form of 2,6-Dimethylphenol-d9, commonly used in various chemical and industrial applications.

2,4-Dimethylphenol: Another isomer of dimethylphenol, differing in the position of the methyl groups on the phenol ring.

2,5-Dimethylphenol: Similar to 2,6-Dimethylphenol but with methyl groups at the 2 and 5 positions on the phenol ring.

The deuterium labeling in 2,6-Dimethylphenol-d9 provides unique advantages in research applications, such as enhanced sensitivity in analytical detection and the ability to study reaction mechanisms in greater detail.

Biological Activity

2,6-Dimethylphenol-d9 (Major), also known as 2,6-Xylenol-d9, is a deuterated derivative of 2,6-dimethylphenol. Its structure includes nine hydrogen atoms replaced by deuterium, enhancing its utility in various scientific applications, particularly in tracing metabolic pathways and studying reaction mechanisms. This article discusses the biological activity of 2,6-Dimethylphenol-d9, including its metabolic pathways, toxicity profile, and applications in research.

- Molecular Formula : C₈H₁₀D₉O

- Molecular Weight : Approximately 122.17 g/mol

- Appearance : Colorless to off-white solid

The deuterated form allows for enhanced analytical precision in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathways

When introduced into biological systems, 2,6-Dimethylphenol-d9 undergoes various metabolic transformations. Research indicates that it can be metabolized by specific enzymes, leading to the formation of various metabolites. The incorporation of deuterium atoms aids in tracking these metabolites through isotopic labeling techniques.

Key Enzymatic Reactions

-

Hydroxylation : The compound can be hydroxylated by enzymes such as MpdAB, which catalyzes the transformation of 2,6-DMP to 2,3,6-trimethylphenol (TMP) using NADH and FAD as cofactors .

Enzyme Substrate Km (mM) k_cat/Km (s⁻¹ mM⁻¹) MpdAB 2,6-DMP 0.12 ± 0.01 4.02 MpdAB 2,3,6-TMP 0.17 ± 0.01 2.84

Toxicity Profile

The biological activity of 2,6-Dimethylphenol-d9 is closely linked to its toxicity. Exposure can lead to significant health issues:

- Central Nervous System Effects : Ingestion of dimethylphenol isomers has been associated with CNS depression and hypotension .

- Hematological Changes : Studies in mice indicate that oral exposure to high doses can result in changes in blood parameters such as mean corpuscular volume and hemoglobin concentration .

Applications in Research

The unique properties of 2,6-Dimethylphenol-d9 make it valuable across several fields:

- Metabolic Studies : Used to trace the incorporation and transformation of phenolic compounds within biological systems.

- Pharmacokinetics : Investigates the absorption, distribution, metabolism, and excretion of drugs containing phenolic moieties.

- Environmental Science : Assists in bioremediation studies by tracking the degradation pathways of pollutants like dimethylphenols .

Case Studies

- Biodegradation Study : A study on Mycobacterium neoaurum B5-4 revealed that genes responsible for the initial steps of biodegradation of 2,6-DMP were identified. The study highlighted the potential for using MpdAB in bioremediation and vitamin E synthesis .

- Toxicological Assessment : Research has shown that exposure to dimethylphenols can lead to skin sensitization and other adverse health effects, underscoring the need for careful handling protocols in industrial applications .

Properties

IUPAC Name |

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYKOUNUYWIHA-XVGWXEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.